molecular formula C25H29N6O3D5 B602747 Vardenafil Acetyl-d5 Analogue CAS No. 1330171-51-1

Vardenafil Acetyl-d5 Analogue

Cat. No. B602747
CAS RN: 1330171-51-1
M. Wt: 471.62
InChI Key:
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Description

Vardenafil Acetyl-d5 Analogue, also known as Imidazo [5,1-f] [1,2,4]triazin-4 (1H)-one, is a compound with the molecular formula C25 H34 N6 O3 and a molecular weight of 466.58 . It is a part of the Vardenafil API family .


Synthesis Analysis

The synthesis of Vardenafil Acetyl-d5 Analogue involves non-targeted screening using ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . The compound is then isolated by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of Vardenafil Acetyl-d5 Analogue is characterized by 1D (dimension) and 2D nuclear magnet resonance (NMR) spectra, ultra-violet (UV) spectra, and Fourier transform infrared (IR) spectra .


Physical And Chemical Properties Analysis

Vardenafil Acetyl-d5 Analogue has a molecular formula of C25 H34 N6 O3 and a molecular weight of 466.58 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Novel Analogue Identification in Dietary Supplements

A study conducted by Lee et al. (2011) identified a new analogue of vardenafil in a dietary supplement, MEGATON, using high-performance liquid chromatography (HPLC) and other spectroscopic methods. This compound was identified as 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one, also known as acetylvardenafil, differing from vardenafil by having an acetyl group instead of a sulfonyl group (Lee et al., 2011).

Immunoassay for Rapid Screening in Herbal Products

Guo et al. (2010) developed an immunoassay based on a group-specific monoclonal antibody for the rapid screening of vardenafil and its analogues in herbal matrices. This method, utilizing glutaraldehyde to link vardenafil to immunogen and coating-antigen, provided a robust and efficient way to detect these substances in traditional Chinese drugs and herbal products (Guo et al., 2010).

Structural Elucidation in Dietary Supplements

Park et al. (2007) detected new analogues of vardenafil and sildenafil in dietary supplements using HPLC. They isolated these compounds and elucidated their structures through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). One such analogue, pseudovardenafil, differed from vardenafil by substituting the piperidine ring for the ethylpiperazine group (Park et al., 2007).

Identification in Counterfeit Herbal Products

Bortolini et al. (2015) developed a method using LC-diode array detector-quadrupole-time-of-flight (DAD-QTOF) system for the screening and confirmation of target and non-target PDE-5 inhibitor analogues, including vardenafil, in counterfeit herbal products. Their approach optimized extraction methods for both high concentrations and trace levels, demonstrating the adaptability and robustness of this method in identifying vardenafil analogues in complex herbal matrices (Bortolini et al., 2015).

Mechanism of Action

While specific information on the mechanism of action for Vardenafil Acetyl-d5 Analogue is not available, it is likely similar to that of Vardenafil. Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection .

properties

IUPAC Name

2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33)/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSVFUHSNIIXMW-QKLSXCJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858559
Record name 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330171-51-1
Record name 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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